2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole
CAS No.:
Cat. No.: VC15911736
Molecular Formula: C14H13N3OS
Molecular Weight: 271.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3OS |
|---|---|
| Molecular Weight | 271.34 g/mol |
| IUPAC Name | [4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C14H13N3OS/c1-18-12-5-4-9-6-11(3-2-10(9)7-12)13-8-19-14(16-13)17-15/h2-8H,15H2,1H3,(H,16,17) |
| Standard InChI Key | CWNAQJOXVIYIKX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)NN |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The IUPAC name [4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-yl]hydrazine reflects its three primary components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Hydrazinyl group: A -NH-NH₂ substituent at position 2 of the thiazole ring, enabling hydrogen bonding and coordination chemistry.
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6-Methoxynaphthalen-2-yl moiety: A bicyclic aromatic system with a methoxy group at position 6, contributing to hydrophobic interactions and π-stacking.
The canonical SMILES notation COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)NN provides a precise topological representation, while the InChIKey CWNAQJOXVIYIKX-UHFFFAOYSA-N facilitates database searches and computational studies.
Physicochemical Properties
Table 1 summarizes key physicochemical parameters derived from experimental and computational data:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₃N₃OS | |
| Molecular weight | 271.34 g/mol | |
| LogP (lipophilicity) | 2.8 (predicted) | |
| Hydrogen bond donors | 3 | |
| Hydrogen bond acceptors | 4 |
The moderate LogP value suggests balanced hydrophobicity, ideal for traversing biological membranes while retaining aqueous solubility—a critical feature for drug candidates.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol for 2-hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole exists in the literature, analogous compounds provide viable pathways:
Route 1: Cyclocondensation of Thiourea Derivatives
A three-component reaction involving 6-methoxy-2-acetonaphthone, substituted benzaldehydes, and thiourea under basic conditions yields structurally related pyrimidine-thiones . Adapting this method, replacement of benzaldehydes with hydrazine derivatives could generate the target compound .
Route 2: Thiazole Ring Formation
As demonstrated in the synthesis of 1,3,4-thiadiazole derivatives , cyclization of hydrazine-containing precursors with POCl₃ facilitates heterocycle formation. Applying this to 6-methoxynaphthalene-2-carbaldehyde hydrazone may yield the desired thiazole .
Characterization Techniques
Infrared (IR) spectroscopy typically reveals absorption bands at:
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1260 cm⁻¹: C-O-C asymmetric stretching (methoxy group).
¹H-NMR spectra (DMSO-d₆) exhibit characteristic signals:
Computational and Theoretical Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
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HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
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Electrostatic potential: Localized negative charge on the thiazole sulfur (-0.32 e), favoring nucleophilic attack .
Molecular Dynamics Simulations
Simulations in a lipid bilayer model predict a membrane permeability coefficient of 1.2 × 10⁻⁶ cm/s, comparable to first-generation antihistamines. The naphthalene moiety aligns parallel to lipid tails, reducing diffusion resistance .
Future Directions and Research Opportunities
Synthetic Optimization
Current yields for related compounds remain suboptimal (<50% ). Exploring microwave-assisted synthesis or ionic liquid solvents could enhance efficiency .
Targeted Biological Screening
Priority areas include:
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In vivo pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.
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Combination therapies: Testing synergy with β-lactam antibiotics or platin-based chemotherapeutics .
Structural Modifications
Introducing electron-withdrawing groups (e.g., -NO₂) at the naphthalene 4-position may enhance DNA intercalation . Conversely, pegylation of the hydrazine group could improve aqueous solubility.
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